6-Bromo-4-fluoroindolin-2-one
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Overview
Description
6-Bromo-4-fluoroindolin-2-one: is a chemical compound with the molecular formula C8H5BrFNO . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the 6th position and a fluorine atom at the 4th position on the indolin-2-one scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroindolin-2-one typically involves the bromination and fluorination of indolin-2-one derivatives. One common method includes the reaction of 4-fluoroindolin-2-one with bromine in the presence of a suitable catalyst under controlled conditions . Another approach involves the use of microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding fluorinated indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted indole derivatives with different functional groups.
Oxidation Products: Oxidized indole derivatives with altered electronic properties.
Reduction Products: Reduced indole derivatives with modified chemical reactivity.
Scientific Research Applications
6-Bromo-4-fluoroindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
6-Bromo-7-fluoroindolin-2-one: Similar structure with a fluorine atom at the 7th position.
5-Bromo-4-fluoroindolin-2-one: Similar structure with a bromine atom at the 5th position.
Uniqueness: 6-Bromo-4-fluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted synthesis and research .
Properties
IUPAC Name |
6-bromo-4-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVSMMNEZBZDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)Br)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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